molecular formula C9H11N B8312708 4-Cyclopropylmethylpyridine

4-Cyclopropylmethylpyridine

Cat. No. B8312708
M. Wt: 133.19 g/mol
InChI Key: AOURSJOVQGKVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256177B2

Procedure details

To a −78° C. solution of 4-picoline (1.1 g, 11.8 mmol) in THF (5 mL) was added a solution of LDA 2M in THF/heptane/ethylbenzene (Aldrich) (5.9 mL, 11.8 mmol) the resulting reaction mixture was stirred at −78° C. for 3 h then −40° C. for 1 h. Then cyclopropyl bromide (1.43 g, 11.8 mmol) was added at −78° C., let it warm up to room temperature and stirred at room temperature for 1 h. To the reaction mixture was added saturated aqueous NH4Cl (10 mL) the aqueous phase was extracted with EtOAc (10×2 mL) and the combined organic extracts dried over Na2SO4. The solvent was removed and the product 4-cyclopropylmethylpyridine (0.5 g, 31%) was obtained and used without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][CH:2]=1.[Li+].CC([N-][CH:13]([CH3:15])[CH3:14])C.C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.C1(Br)CC1.[NH4+].[Cl-]>C1COCC1>[CH:13]1([CH2:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:15][CH2:14]1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
THF heptane ethylbenzene
Quantity
5.9 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C1(CC1)Br
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at −78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WAIT
Type
WAIT
Details
−40° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warm up to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (10×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CC1)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.